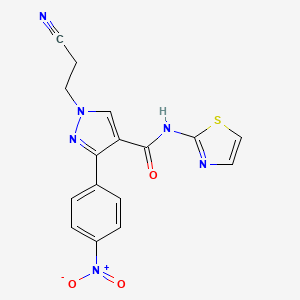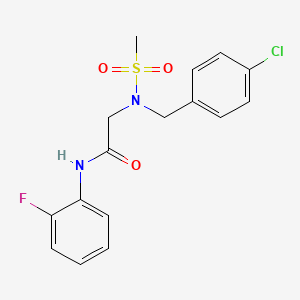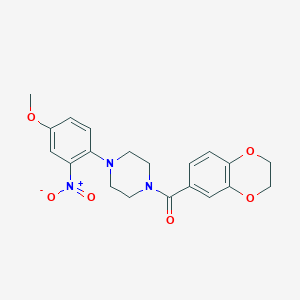
1-(2-cyanoethyl)-3-(4-nitrophenyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide
説明
1-(2-cyanoethyl)-3-(4-nitrophenyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a thiazole-based pyrazole derivative that exhibits a wide range of biological activities.
科学的研究の応用
1-(2-cyanoethyl)-3-(4-nitrophenyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has been extensively studied for its potential applications in various fields of scientific research. Some of the major research applications of this compound include:
1. Anticancer Activity: Studies have shown that 1-(2-cyanoethyl)-3-(4-nitrophenyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide exhibits significant anticancer activity against various cancer cell lines.
2. Antimicrobial Activity: This compound has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
3. Anti-inflammatory Activity: Studies have shown that 1-(2-cyanoethyl)-3-(4-nitrophenyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide exhibits significant anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
作用機序
The exact mechanism of action of 1-(2-cyanoethyl)-3-(4-nitrophenyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide is still not fully understood. However, studies have shown that this compound exerts its biological activities by inhibiting various enzymes and signaling pathways in the cells.
Biochemical and Physiological Effects:
1-(2-cyanoethyl)-3-(4-nitrophenyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide exhibits a wide range of biochemical and physiological effects. Some of the major effects of this compound include:
1. Inhibition of cell proliferation: Studies have shown that this compound inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
2. Inhibition of enzyme activity: This compound inhibits the activity of various enzymes, including tyrosine kinases, which are involved in the regulation of cell growth and differentiation.
3. Anti-inflammatory effects: Studies have shown that this compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
1-(2-cyanoethyl)-3-(4-nitrophenyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has several advantages and limitations for lab experiments. Some of the major advantages of this compound include:
1. High potency: This compound exhibits high potency against various biological targets, making it a potential candidate for drug development.
2. Broad-spectrum activity: This compound exhibits broad-spectrum activity against various cancer cell lines and microbial strains.
3. Low toxicity: Studies have shown that this compound exhibits low toxicity towards normal cells, making it a potential candidate for cancer therapy.
Some of the major limitations of this compound include:
1. Limited solubility: This compound has limited solubility in aqueous solutions, making it difficult to administer in vivo.
2. Lack of in vivo data: Although this compound has shown promising results in vitro, there is a lack of in vivo data to support its potential clinical applications.
将来の方向性
There are several future directions for the research on 1-(2-cyanoethyl)-3-(4-nitrophenyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide. Some of the major future directions include:
1. Development of analogs: The development of analogs of this compound with improved solubility and bioavailability could lead to the development of more effective drugs.
2. In vivo studies: Further in vivo studies are needed to determine the safety and efficacy of this compound in animal models.
3. Clinical trials: Clinical trials are needed to determine the potential clinical applications of this compound in humans.
4. Mechanistic studies: Further mechanistic studies are needed to understand the exact mechanism of action of this compound and its potential targets in the cells.
Conclusion:
1-(2-cyanoethyl)-3-(4-nitrophenyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide is a thiazole-based pyrazole derivative that exhibits a wide range of biological activities. This compound has potential applications in various fields of scientific research, including cancer therapy, antimicrobial therapy, and anti-inflammatory therapy. Further research is needed to determine the safety and efficacy of this compound in vivo and its potential clinical applications in humans.
特性
IUPAC Name |
1-(2-cyanoethyl)-3-(4-nitrophenyl)-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O3S/c17-6-1-8-21-10-13(15(23)19-16-18-7-9-26-16)14(20-21)11-2-4-12(5-3-11)22(24)25/h2-5,7,9-10H,1,8H2,(H,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBKZPLKHHPJMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2C(=O)NC3=NC=CS3)CCC#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(4-fluorophenoxy)butanamide](/img/structure/B4168199.png)
![N-[4-chloro-7-methyl-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B4168204.png)

![N-[4-(methylthio)benzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B4168222.png)
![4-({[1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoic acid](/img/structure/B4168225.png)
![N-1,3-benzodioxol-5-yl-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4168244.png)
![4-[4-(benzyloxy)phenyl]-N-(2,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4168247.png)
![N-(2,4-dimethoxyphenyl)-2-[5-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4168254.png)
![ethyl 3-{4-[2-({[(4-chlorophenyl)amino]carbonothioyl}amino)ethyl]-1-piperazinyl}-4-methylbenzoate](/img/structure/B4168269.png)
![diethyl 3-methyl-5-[(4-phenoxybutanoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4168281.png)


![3-amino-6-(3,4-dimethoxyphenyl)-N-2-pyrimidinyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4168303.png)
![4',4',6',8'-tetramethyl-2,3,4,9-tetrahydro-4'H-spiro[beta-carboline-1,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B4168305.png)